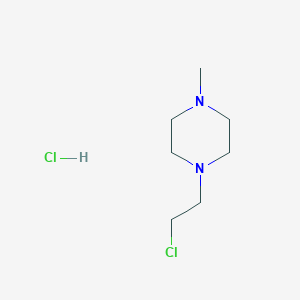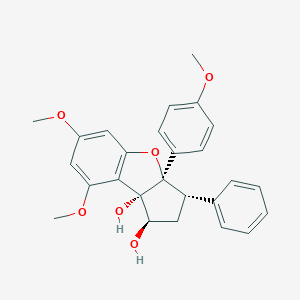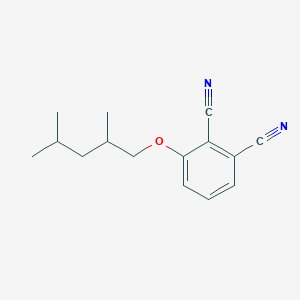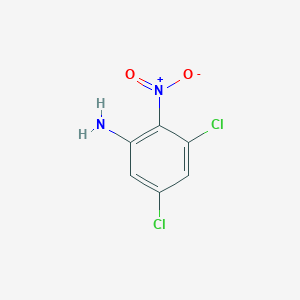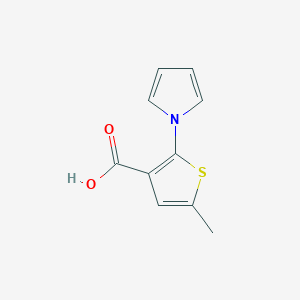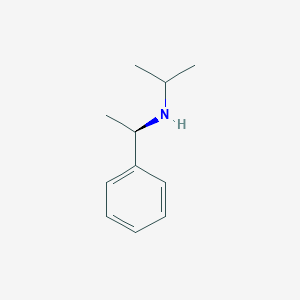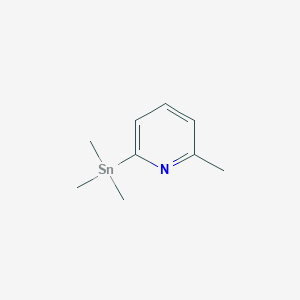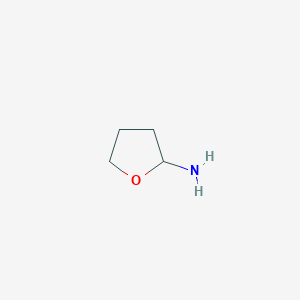
Tetrahydrofuran-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrofuran-2-amine, also known as THF-2-amino, is a chemical compound with the molecular formula C4H9NO. It is a colorless liquid that is used in various scientific research applications. THF-2-amino is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of Tetrahydrofuran-2-amine is not fully understood, but it is believed to act as a nucleophile and a base in chemical reactions. It can also act as a ligand in coordination chemistry.
Effets Biochimiques Et Physiologiques
Tetrahydrofuran-2-amine has been shown to have some biochemical and physiological effects. It has been found to be a potential inhibitor of the enzyme glycogen synthase kinase-3β, which is involved in various cellular processes. It has also been shown to have some anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrahydrofuran-2-amine has several advantages for lab experiments, including its availability, ease of synthesis, and versatility in chemical reactions. However, it also has some limitations, such as its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for research on Tetrahydrofuran-2-amine. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Another area of interest is the development of new materials and polymers based on Tetrahydrofuran-2-amine. Further studies on its mechanism of action and biochemical and physiological effects are also needed.
In conclusion, Tetrahydrofuran-2-amine is a versatile chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and in the development of new materials.
Méthodes De Synthèse
Tetrahydrofuran-2-amine is synthesized through the reaction of tetrahydrofuran with ammonia and sodium borohydride. The reaction is carried out in anhydrous conditions, and the product is obtained through distillation and purification.
Applications De Recherche Scientifique
Tetrahydrofuran-2-amine is used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the development of new materials, such as polymers and coatings.
Propriétés
Numéro CAS |
127662-20-8 |
|---|---|
Nom du produit |
Tetrahydrofuran-2-amine |
Formule moléculaire |
C4H9NO |
Poids moléculaire |
87.12 g/mol |
Nom IUPAC |
oxolan-2-amine |
InChI |
InChI=1S/C4H9NO/c5-4-2-1-3-6-4/h4H,1-3,5H2 |
Clé InChI |
KQOATKAFTRNONV-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)N |
SMILES canonique |
C1CC(OC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




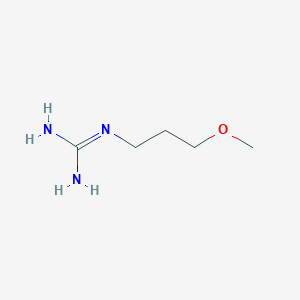
![3-[4-(Trifluoromethyl)phenyl]thiophene](/img/structure/B190021.png)
